molecular formula C15H15NO2 B1392206 5-(4-Ethoxybenzoyl)-2-methylpyridine CAS No. 1187171-10-3

5-(4-Ethoxybenzoyl)-2-methylpyridine

Cat. No.: B1392206
CAS No.: 1187171-10-3
M. Wt: 241.28 g/mol
InChI Key: VDATVLUHGAOUFS-UHFFFAOYSA-N
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Description

5-(4-Ethoxybenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of an ethoxybenzoyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxybenzoyl)-2-methylpyridine typically involves the reaction of 4-ethoxybenzoyl chloride with 2-methylpyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, may also be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxybenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(4-Ethoxybenzoyl)-2-methylpyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxybenzoyl)-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The ethoxybenzoyl group may play a crucial role in binding to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxybenzoyl chloride: A precursor in the synthesis of 5-(4-Ethoxybenzoyl)-2-methylpyridine.

    2-Methylpyridine: Another precursor used in the synthesis.

    4-Ethoxybenzoic acid: A related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both the ethoxybenzoyl group and the methylpyridine moiety. This combination imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

(4-ethoxyphenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-3-18-14-8-6-12(7-9-14)15(17)13-5-4-11(2)16-10-13/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDATVLUHGAOUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101244109
Record name (4-Ethoxyphenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187171-10-3
Record name (4-Ethoxyphenyl)(6-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187171-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethoxyphenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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